![molecular formula C20H20N4O3S B2703218 N-(3,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537679-50-8](/img/structure/B2703218.png)
N-(3,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
N-(3,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Compounds similar to N-(3,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide have been synthesized for evaluation as potential biological agents. For example, some derivatives have been synthesized and evaluated for their antimicrobial activities, showing significant inhibition against bacterial and fungal growth compared to standard drugs (Akbari et al., 2008).
Chemotherapeutic Potential
Related compounds have been investigated for their chemotherapeutic potential. For instance, a series of nitrothiophenes, including compounds with similar structural features, were evaluated as radiosensitizers and bioreductively activated cytotoxins, showing potential in cancer treatment through radiosensitization of hypoxic mammalian cells (Threadgill et al., 1991).
Advanced Material Synthesis
Derivatives of this compound have also found applications in the synthesis of advanced materials. For example, N-phenyl-3,3-Bis[4-(p-aminophenoxy)phenyl] phthalimidine and related compounds have been used as monomers to synthesize polyamides and polyimides with potential applications in high-performance materials due to their excellent thermooxidative stability and solubility in polar solvents (Yang & Lin, 1994; Yang & Lin, 1995).
Mechanism of Action
Target of Action
The primary targets of N-(3,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in the management of numerous mental diseases .
Mode of Action
N-(3,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide interacts with its targets, AChE and BChE, by inhibiting their activity . The improved activity of this compound may be credited to the presence of 3,5-dimethylphenyl groups due to the collective electron-donating positive inductive effect of two methyl groups .
Biochemical Pathways
The inhibition of AChE and BChE enzymes by N-(3,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide affects the cholinergic neurotransmission pathway . This pathway is crucial for neurological functions, and its disruption can lead to symptoms of neurological illnesses like dementia and Alzheimer’s disease .
Result of Action
The molecular and cellular effects of N-(3,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide’s action include the inhibition of AChE and BChE enzymes . This inhibition can lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the brain, thereby relieving the symptoms of neurological illnesses like dementia and Alzheimer’s disease .
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-11-8-12(2)10-15(9-11)22-19(25)17-13(3)21-20(28)23-18(17)14-4-6-16(7-5-14)24(26)27/h4-10,18H,1-3H3,(H,22,25)(H2,21,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCFYNOOLBRNNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)[N+](=O)[O-])C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
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